molecular formula C18H20N6O B6475740 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline CAS No. 2640971-52-2

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline

Cat. No.: B6475740
CAS No.: 2640971-52-2
M. Wt: 336.4 g/mol
InChI Key: MBBXHQJLWCIEAS-UHFFFAOYSA-N
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Description

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both quinoxaline and pyrimidine rings in its structure suggests that it may exhibit a range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or other applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines. Substitution reactions can lead to various substituted quinoxaline derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
  • 4-((4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl)phenylthiazoles

Uniqueness

Compared to similar compounds, 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline stands out due to its unique combination of quinoxaline and pyrimidine rings, which may confer distinct pharmacological properties. Its specific structure allows for unique interactions with molecular targets, potentially leading to more effective therapeutic outcomes .

Properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-18(22-15-6-4-3-5-14(15)21-13)24-9-7-23(8-10-24)16-11-17(25-2)20-12-19-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBXHQJLWCIEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC(=NC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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